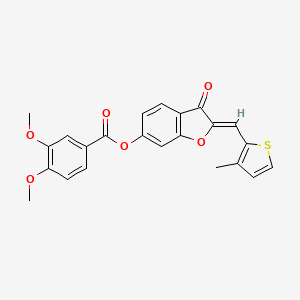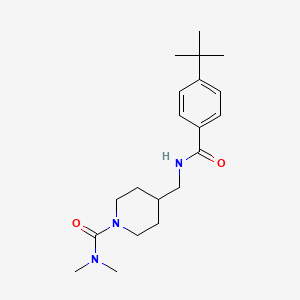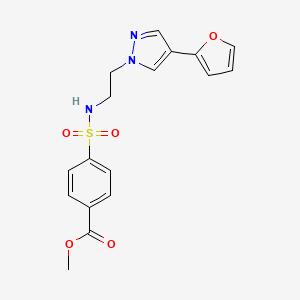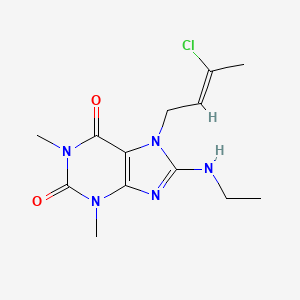![molecular formula C20H18BrN3O2 B2425087 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 922898-94-0](/img/structure/B2425087.png)
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide” is a nitrogen-rich organic compound . It is related to the verdazyl radical, which is known for its stability and intense green color . The verdazyl radical is of interest due to its potential in the synthesis of a variety of substitution patterns .
Synthesis Analysis
The synthesis of this compound is related to the synthesis of a formazan and a verdazyl radical . The formazan molecule shows signs of rapid intramolecular H-atom exchange, which is typical for this class of compounds . The triazole compound is a side-product of the verdazyl synthesis .
Molecular Structure Analysis
The molecular structure of this compound is related to its synthesis. The verdazyl radical, in which stacking leads to antiferromagnetic interactions, was reported previously . For this compound, improved structural data and spectroscopic data are presented . The other two compounds have been crystallized for the first time and form stacks of dimers, roughly along the a-axis direction of the crystal .
Applications De Recherche Scientifique
Catalytic Protodeboronation
Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has shed light on catalytic protodeboronation using a radical approach.
Significance:Application: Researchers have utilized catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters in conjunction with a Matteson–CH₂–homologation. This protocol enables formal anti-Markovnikov alkene hydromethylation, a previously unknown transformation . Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.
Crystal Structure Analysis
Overview: Understanding the crystal structures of organic compounds provides insights into their properties and behavior. A re-refinement of the crystal structure of “Form III” of 4-bromophenyl 4-bromobenzoate revealed an unexpected finding.
Findings:- “Form III” was initially considered a polymorph but was later identified as a co-crystal containing both 4-bromophenyl 4-bromobenzoate and likely 4-bromophenyl 4-nitrobenzoate .
Polymorphism and Mechanical Properties
Overview: Polymorphism refers to the existence of multiple crystal forms of a compound. Investigating the intermolecular interactions and crystal packing of polymorphs can reveal differences in mechanical properties.
Insights:Orientations Futures
The verdazyl radicals, to which this compound is related, are experiencing renewed interest, partially as a result of the improvements concerning their syntheses, enabling the introduction of a large variety of substitution patterns . This suggests that there may be future research directions exploring the potential applications of this compound and related compounds in various fields.
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-3-4-14(2)18(11-13)22-19(25)12-24-20(26)10-9-17(23-24)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSROOGIJSFIXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


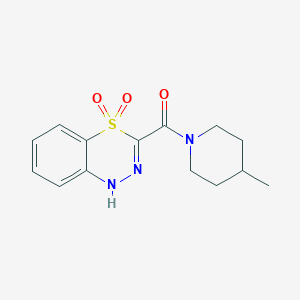
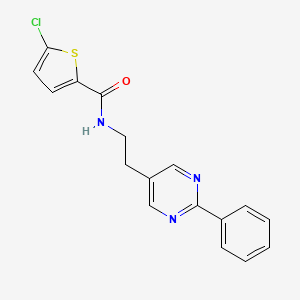
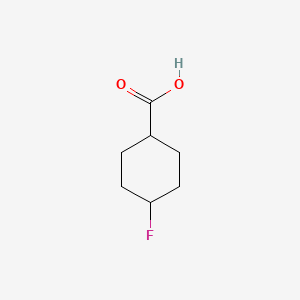
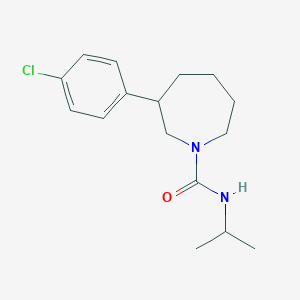

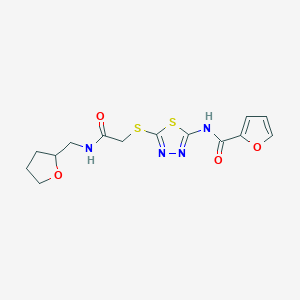
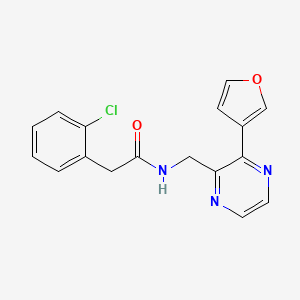
![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)
